
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is a complex organic compound characterized by the presence of multiple halogen atoms (iodine and chlorine) and a xanthene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of iodine and chlorine atoms through halogenation reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the carbonyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.
Aplicaciones Científicas De Investigación
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent marker due to its xanthene core.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and xanthene core play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5,7-Tetraiodo-3-oxo-9-phenyl-3H-xanthen-6-YL acetate
- 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthene
Uniqueness
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is unique due to the presence of both iodine and chlorine atoms, which confer distinct chemical properties and reactivity. Its xanthene core also contributes to its fluorescence, making it valuable in various applications.
Propiedades
IUPAC Name |
[2,4,5,7-tetraiodo-6-oxo-9-(2,3,4,5-tetrachlorophenyl)xanthen-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H6Cl4I4O4/c1-5(30)32-21-11(27)4-8-12(6-2-9(22)14(24)15(25)13(6)23)7-3-10(26)18(31)16(28)19(7)33-20(8)17(21)29/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJVTJQQUSSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C3C=C(C(=O)C(=C3OC2=C1I)I)I)C4=CC(=C(C(=C4Cl)Cl)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H6Cl4I4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)
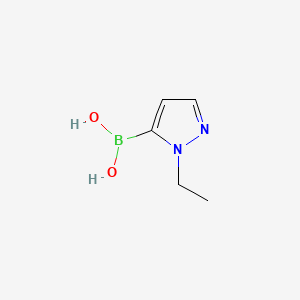
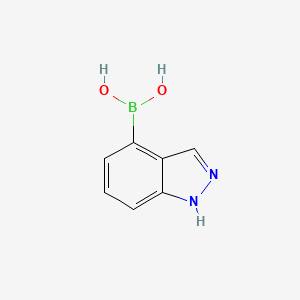
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)
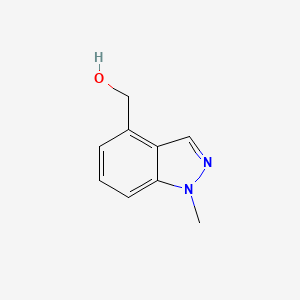

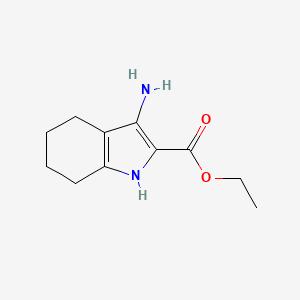
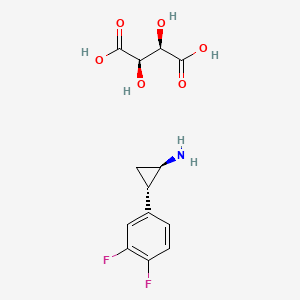
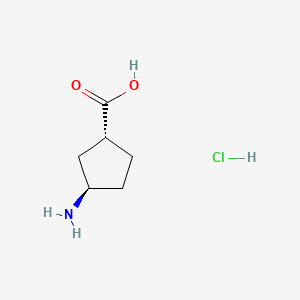
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)
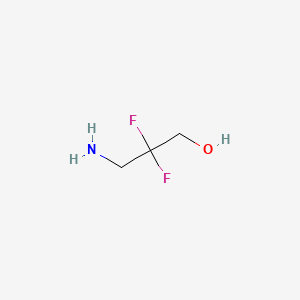
![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
